N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-phenylbutanamide
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Description
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-phenylbutanamide is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.16337692 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances, including drugs and toxins.
Mode of Action
Similar compounds have been found to exhibit high coumarin 7-hydroxylase activity . They can act in the hydroxylation of anti-cancer drugs like cyclophosphamide and ifosphamide . This suggests that N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-phenylbutanamide might interact with its targets in a similar manner, potentially altering their function or activity.
Biochemical Pathways
Similar compounds have been found to be competent in the metabolic activation of aflatoxin b1 . Aflatoxin B1 is a potent carcinogen, and its metabolic activation can lead to DNA damage and mutations. Therefore, it’s possible that this compound might affect similar biochemical pathways.
Pharmacokinetics
Similar compounds have been found to interact with cytochrome p450 2a6 , which plays a crucial role in drug metabolism. This suggests that the compound might be metabolized in the liver, affecting its bioavailability.
Result of Action
Given its potential interaction with cytochrome p450 2a6 and its role in the metabolic activation of aflatoxin b1 , it’s possible that this compound might influence cellular metabolism and potentially contribute to DNA damage and mutations.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-16(14-8-5-4-6-9-14)19(23)20-13-15-12-17(22(2)21-15)18-10-7-11-24-18/h4-12,16H,3,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBMXPSBMOGILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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